2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder. CFTR(inh)-172 has been developed as a potential therapeutic agent for cystic fibrosis, as well as other diseases that involve the dysregulation of ion channels.
Mecanismo De Acción
2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 works by binding to a specific site on the this compound protein, known as the regulatory domain. This binding prevents the protein from opening and allowing chloride ions to pass through the cell membrane. By inhibiting the function of mutant this compound proteins, this compound(inh)-172 can restore normal chloride transport and improve the symptoms of cystic fibrosis.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to have a number of biochemical and physiological effects, including inhibition of this compound-mediated chloride transport, reduction of airway inflammation, and improvement of lung function. In addition to its potential therapeutic applications in cystic fibrosis, this compound(inh)-172 may also be useful in the treatment of other diseases that involve dysregulated ion channels, such as hypertension and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 is that it is a highly specific inhibitor of the this compound protein, with little or no effect on other ion channels. This specificity makes it a valuable tool for studying the role of this compound in various physiological processes. However, one limitation of this compound(inh)-172 is that it may not be effective in all cases of cystic fibrosis, particularly those caused by certain rare mutations. In addition, the optimal dosing and administration of this compound(inh)-172 for therapeutic use in humans is not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research on 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 and related compounds. One area of focus is the development of more potent and selective inhibitors of this compound, with the goal of improving the efficacy and safety of cystic fibrosis therapies. Another area of research is the investigation of the role of this compound in other diseases, such as hypertension and epilepsy, and the potential use of this compound inhibitors in these conditions. Finally, the development of new methods for delivering this compound inhibitors to the lungs and other affected tissues may also be an important area of future research.
Métodos De Síntesis
The synthesis of 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 involves several steps, starting with the reaction of 4-fluoroaniline with ethyl chloroacetate to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with 3-chlorobenzenesulfonyl chloride to form the sulfonamide derivative. Finally, the 4-methylphenyl group is introduced by reacting the sulfonamide with 4-methylphenylmagnesium bromide. The resulting compound is purified by column chromatography and characterized by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. In vitro studies have shown that this compound(inh)-172 can inhibit the function of mutant this compound proteins, leading to increased chloride transport across cell membranes. In animal models of cystic fibrosis, this compound(inh)-172 has been shown to improve lung function and reduce inflammation.
Propiedades
Fórmula molecular |
C21H18ClFN2O3S |
---|---|
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H18ClFN2O3S/c1-15-5-11-20(12-6-15)29(27,28)25(19-4-2-3-16(22)13-19)14-21(26)24-18-9-7-17(23)8-10-18/h2-13H,14H2,1H3,(H,24,26) |
Clave InChI |
LKJSJQPPCYSYCD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.